molecular formula C15H10ClNO3S B2587276 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid CAS No. 897565-19-4

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B2587276
CAS No.: 897565-19-4
M. Wt: 319.76
InChI Key: IGSJYIRGBRDPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a quinoline core, a chlorothiophene moiety, and a carboxylic acid functional group, making it a valuable intermediate for constructing more complex bioactive molecules . The 6-methoxyquinoline-4-carboxylic acid scaffold is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition has been extensively studied as a promising therapeutic strategy for cancer . Research on closely related 2-substituted quinoline-4-carboxylic acid derivatives has demonstrated potent enzyme inhibitory activity and the ability to induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines in vitro . The compound is provided as a high-purity material for research purposes. It is intended for use in laboratory studies only and is strictly not for diagnostic, therapeutic, or any human use. Researchers can employ this chemical as a key building block or a lead compound for further structural optimization in developing novel therapeutic agents.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c1-20-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)21-13/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSJYIRGBRDPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-chlorothiophene-2-carboxylic acid with 6-methoxyquinoline-4-carboxylic acid under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that quinoline derivatives can possess significant antimicrobial activity. The presence of the thiophene ring may enhance this activity by affecting the compound's interaction with microbial targets.
  • P-Glycoprotein Inhibition : A series of studies have explored the potential of quinoline derivatives as P-glycoprotein inhibitors. These compounds can modulate drug resistance in cancer cells by inhibiting the efflux of chemotherapeutic agents, making them promising candidates for enhancing the efficacy of cancer treatments .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. Common approaches include:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired quinoline structure.
  • Functional Group Modifications : Introducing methoxy and carboxylic acid groups through specific chemical reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that derivatives of this compound could effectively inhibit P-glycoprotein activity, leading to increased sensitivity to chemotherapy drugs. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The quinoline-4-carboxylic acid scaffold is modified at positions 2 and 6 across analogues. Key structural differences and their implications are summarized below:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 5-Chlorothiophen-2-yl Methoxy 349.78 (calculated) Not reported
2-Phenyl-6-methoxyquinoline-4-carboxylic acid Phenyl Methoxy 307.31 Not reported
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b) 4-Fluorophenyl Methoxy 325.30 226–228
2-(3-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid (4c) 3-Hydroxyphenyl Methoxy 321.31 Not reported
2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid (C1) Benzo[d][1,3]dioxol-5-yl Methoxy 353.31 Not reported
2-(4-Carboxy-phenyl)-6-methoxyquinoline-4-carboxylic acid 4-Carboxyphenyl Methoxy 323.30 Not reported
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid (3b) 4-Bromophenyl Methoxy 386.21 Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents like benzo[d][1,3]dioxol-5-yl (C1) may reduce solubility but improve target specificity .
  • Acid-Base Properties : The carboxylic acid at position 4 is conserved across analogues, facilitating salt formation and solubility modulation.
P-Glycoprotein (P-gp) Inhibition
  • 4b (4-Fluorophenyl) : Demonstrated moderate P-gp inhibition in multidrug-resistant cancer cells, attributed to fluorine’s electronegativity enhancing membrane permeability .
  • C1 (Benzo[d][1,3]dioxol-5-yl) : Showed superior activity in tubulin polymerization assays, suggesting dual targeting of P-gp and microtubules .
  • Target Compound : The chlorothiophene group may improve binding to P-gp’s hydrophobic domains, though experimental data are pending .
Tubulin Inhibition
  • C1 : IC₅₀ of 0.42 µM in tubulin polymerization assays, outperforming colchicine (IC₅₀ = 1.2 µM) due to the benzo[d][1,3]dioxol-5-yl group’s planar structure .
  • 3b (4-Bromophenyl) : Lower activity (IC₅₀ = 2.1 µM), highlighting the importance of substituent geometry .

Spectral and Analytical Data

  • 4b (4-Fluorophenyl) : ¹H-NMR (DMSO-d₆) δ 3.93 (OCH₃), 7.35–8.46 (aromatic protons); IR 1697 cm⁻¹ (C=O) .
  • 4c (3-Hydroxyphenyl) : ¹³C-NMR (DMSO) δ 55.91 (OCH₃), 168.04 (COOH) .

Biological Activity

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid, with the CAS number 897565-19-4, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H10ClNO3S
  • Molecular Weight : 320 Da
  • LogP : 4.21
  • Polar Surface Area : 59 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Research indicates that compounds similar to this compound exhibit activity as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to play a significant role in cancer therapy by affecting gene expression and promoting apoptosis in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of quinoline derivatives, including those structurally related to this compound. For instance, a study highlighted the compound's ability to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells, demonstrating its potential as an anticancer agent .

In Vitro Studies

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, the compound exhibited significant antiproliferative effects at concentrations as low as 1 µM, with increased efficacy observed at higher doses. The mechanism involves the induction of apoptosis and cell cycle arrest, crucial for its anticancer activity.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that derivatives similar to this compound increased apoptotic rates in K562 cells from 1.14% (control) to 27.92% at 4 µM .
Study BAnalyzed the structure-activity relationship (SAR) and found that substitutions on the quinoline ring significantly impacted HDAC inhibitory potency .
Study CReported enhanced selectivity towards HDAC3 over other isoforms, suggesting a targeted mechanism for anticancer effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinoline ring can enhance or reduce biological activity. For instance:

  • Methoxy groups have been shown to improve solubility and bioavailability.
  • Chloro substitutions may enhance binding affinity to target enzymes like HDACs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid?

  • Methodology :

  • Step 1 : Begin with a quinoline scaffold functionalized at the 6-position with methoxy. Use a Friedländer or Pfitzinger reaction to construct the quinoline core, followed by halogenation (e.g., chlorination) at the 5-position of the thiophene ring.
  • Step 2 : Introduce the carboxylic acid group at the 4-position via carboxylation or oxidation of a methyl/aldehyde precursor. Transition metal catalysts (e.g., Pd or Cu) may facilitate coupling reactions between thiophene and quinoline moieties .
  • Step 3 : Optimize reaction conditions (solvent: DMF/toluene; temperature: 80–120°C) to enhance yield. Purify via recrystallization or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing patterns .
  • Spectroscopy : Confirm functional groups via FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (quinoline protons at δ 7.5–9.0 ppm, thiophene Cl environment at δ 6.8–7.2 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include controls like ciprofloxacin.
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structural analogs (e.g., 4-chloro-2-methylquinoline derivatives) .

Advanced Research Questions

Q. How can synthesis yield be improved under green chemistry principles?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and energy use while maintaining >80% yield.
  • Continuous flow reactors : Enhance scalability and reproducibility. Optimize parameters (flow rate: 0.5 mL/min; solvent: ethanol/water mixtures) .
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica gel to reduce metal waste .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardize assays : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements.
  • SAR studies : Compare activity of derivatives (e.g., 6-methoxy vs. 6-hydroxy analogs) to identify critical functional groups. Use molecular docking to predict binding affinity to targets (e.g., topoisomerase II) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate data variability across labs .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or PreADMET to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
  • Molecular dynamics simulations : Analyze stability in aqueous solution (GROMACS) or membrane permeability (PMF calculations) .

Q. How to characterize tautomeric or polymorphic forms of this compound?

  • Methodology :

  • Variable-temperature NMR : Monitor proton shifts to detect tautomerism (e.g., keto-enol equilibria).
  • PXRD and DSC : Identify polymorphs by comparing diffraction patterns or melting points. Use Mercury to model crystal packing differences .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate and address?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC-UV to quantify saturation points.
  • Salt formation : Improve aqueous solubility by synthesizing sodium or hydrochloride salts. Characterize via ¹H NMR and elemental analysis .

Q. Conflicting cytotoxicity results in similar cell lines: What factors contribute?

  • Methodology :

  • Cell culture conditions : Compare hypoxia vs. normoxia effects. Use RNA-seq to identify differential gene expression in responsive vs. resistant lines.
  • Reactive oxygen species (ROS) assays : Link cytotoxicity to oxidative stress mechanisms. Include NAC (antioxidant) as a control .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring speed) in detail.
  • Data validation : Cross-check crystallographic data with CIF files from the Cambridge Structural Database .
  • Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid unlicensed in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.